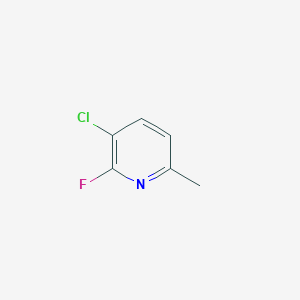

3-Chloro-2-fluoro-6-methylpyridine

Description

Significance of Fluorine and Chlorine Substituents in Pyridine (B92270) Chemistry

The introduction of fluorine and chlorine atoms into the pyridine scaffold imparts unique and valuable characteristics. Fluorine, being the most electronegative element, can dramatically alter a molecule's physical and chemical properties, such as acidity, basicity, and metabolic stability. mdpi.com The replacement of hydrogen with fluorine is a common strategy to develop compounds with unique biological activities. researchoutreach.org It is estimated that approximately 30-40% of newly registered agrochemicals and 10-15% of new pharmaceuticals contain at least one fluorine atom. researchgate.net The presence of fluorine can lead to enhanced binding affinity to target enzymes and receptors and can block metabolic pathways, thereby increasing the bioavailability and in vivo lifetime of a drug.

Chlorine, while less electronegative than fluorine, also plays a crucial role. The carbon-chlorine bond provides a reactive site for further chemical modifications, particularly through cross-coupling reactions like the Suzuki-Miyaura coupling, which are fundamental in constructing more complex molecular architectures. mdpi.com The presence of chlorine on the pyridine ring can also influence the molecule's lipophilicity, which affects its ability to cross biological membranes. The combination of both fluorine and chlorine substituents on a pyridine ring creates a molecule with a distinct electronic profile and reactivity, offering a versatile platform for synthetic chemists. acs.org For instance, the differing reactivity of the C-F and C-Cl bonds allows for selective, stepwise functionalization, a strategy known as chemo-selectivity, which is highly valuable in multi-step syntheses. acs.org

Overview of 3-Chloro-2-fluoro-6-methylpyridine as a Strategic Research Target

This compound is a substituted pyridine that serves as a key building block in organic synthesis. keyorganics.net Its structure, featuring a chlorine atom at the 3-position, a fluorine atom at the 2-position, and a methyl group at the 6-position, makes it a strategically important intermediate. The specific arrangement of these substituents on the pyridine ring dictates its chemical reactivity and makes it a valuable precursor for creating more complex molecules, particularly in the agrochemical and pharmaceutical industries. agropages.com The fluorine at the 2-position and chlorine at the 3-position activate the pyridine ring for various transformations. The fluorine atom can be displaced by nucleophiles, and the chlorine atom can participate in cross-coupling reactions. This differential reactivity allows for controlled, regioselective modifications.

Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1227574-35-7 | keyorganics.netchemicalbook.combldpharm.com |

| Molecular Formula | C6H5ClFN | keyorganics.netbldpharm.com |

| Molecular Weight | 145.56 g/mol | keyorganics.netbldpharm.com |

Historical Context of Fluorinated Pyridine Synthesis and Reactivity Studies

The study of pyridine chemistry dates back to the 19th century, with its initial isolation from bone oil by Thomas Anderson in the 1840s and the elucidation of its structure roughly 20 years later. acs.org However, the synthesis of fluorinated pyridines is a more recent development, driven by the increasing recognition of fluorine's importance in medicinal and materials chemistry. mdpi.com

Early methods for producing highly fluorinated pyridines, such as perfluoropyridine, emerged in the early 1960s. nih.gov These initial syntheses involved processes like the defluorination of perfluoropiperidine over hot metals or the high-temperature reaction of pentachloropyridine (B147404) with anhydrous potassium fluoride (B91410). nih.gov These methods were often challenging, requiring harsh conditions and resulting in low yields. nih.gov

The development of more selective and milder fluorination techniques has been a major focus of research. The Balz-Schiemann reaction, involving the thermal decomposition of diazonium tetrafluoroborates, was a traditional route to fluorinated arenes but suffered from limitations, including the potential instability of the diazonium intermediates. acs.org In the 1980s, significant progress was made with the development of N-F fluorinating agents, such as N-fluoropyridinium salts, which offered more controlled and electrophilic fluorination pathways. beilstein-journals.org More recent advancements include the development of methods for direct C-H fluorination, which provide more efficient and atom-economical routes to these valuable compounds. researchgate.netnih.gov For example, new approaches using reagents like Selectfluor® have enabled the electrophilic fluorination of dihydropyridines, which can then be converted to the corresponding fluorinated pyridines under mild conditions. nih.gov The synthesis of specific isomers like 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine (B1586492) was detailed in patents by the late 1980s, highlighting the ongoing industrial interest in this class of compounds. google.com

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-fluoro-6-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJAFDDPOQNOOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 3 Chloro 2 Fluoro 6 Methylpyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for halogenated pyridines, which are inherently electron-deficient and thus activated towards attack by nucleophiles. The presence of two different halogen atoms on the 3-chloro-2-fluoro-6-methylpyridine ring raises important questions of positional reactivity and regioselectivity.

Positional Reactivity and Regioselectivity in SNAr

In SNAr reactions on polyhalogenated pyridines, the position of substitution is highly dependent on the nature of the leaving group and the electronic environment of the carbon atom to which it is attached. Generally, in nucleophilic aromatic substitutions of activated aryl halides, fluoride (B91410) is a better leaving group than chloride. researchgate.netresearchgate.netnih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for instance, proceeds significantly faster than the corresponding reaction with 2-chloropyridine (B119429). researchgate.netnih.gov This "element effect" suggests that the C2-F bond in this compound is the more likely site of nucleophilic attack compared to the C3-Cl bond.

Studies on related 2,3,6-trisubstituted pyridines support this preference for substitution at the 2-position. For example, the reaction of 3-chloro-2,6-difluoropyridine (B1590543) with benzylamine (B48309) results in preferential substitution of the fluorine atom at the 2-position over the one at the 6-position. This selectivity is attributed to the enhanced activation of the 2-position by the adjacent electron-withdrawing nitrogen atom of the pyridine (B92270) ring.

The general regioselectivity in SNAr reactions of dihalopyridines can be summarized in the following table, which provides insights into the expected reactivity of this compound.

| Substrate | Nucleophile | Major Product | Reference |

|---|---|---|---|

| 3-Chloro-2,6-difluoropyridine | Benzylamine | Substitution at C2 | |

| 2-Fluoropyridine vs. 2-Chloropyridine | Sodium Ethoxide | 2-Fluoropyridine reacts faster | researchgate.netnih.gov |

| 5-Bromo-3-fluoropyridine | Amines | High reactivity at C3 | rsc.org |

Influence of Halogen and Methyl Substituents on SNAr Pathways

The electronic properties of the halogen and methyl substituents play a crucial role in modulating the reactivity of the pyridine ring towards SNAr. Both the fluorine at C2 and the chlorine at C3 are electron-withdrawing groups, which deactivate the ring towards electrophilic attack but activate it for nucleophilic substitution by stabilizing the negatively charged Meisenheimer intermediate.

Furthermore, the position of a halogen substituent relative to the ring nitrogen can significantly impact reactivity. For instance, in bromo-fluoropyridines, a bromine atom at a meta-position to the nitrogen (analogous to the chlorine in the target compound) results in higher reactivity compared to ortho or para positions. rsc.org

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) reactions on pyridine and its derivatives are generally challenging due to the electron-deficient nature of the aromatic ring, which is further exacerbated by the presence of electron-withdrawing halogen substituents. The nitrogen atom in the pyridine ring is basic and readily protonated or coordinated to Lewis acids under typical EAS conditions, which further deactivates the ring towards electrophilic attack.

For this compound, the combined deactivating effects of the pyridine nitrogen and the two halogen atoms make electrophilic substitution highly unfavorable. While no specific studies on the EAS of this particular compound are readily available, it can be inferred from the general principles of pyridine chemistry that harsh reaction conditions would be required, likely leading to low yields and a mixture of products.

Organometallic Reactions and Cross-Coupling Derivatizations

Organometallic chemistry provides powerful tools for the functionalization of halogenated pyridines, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through cross-coupling and related reactions.

Suzuki-Miyaura Coupling and Related Processes

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the arylation and alkylation of halopyridines. smolecule.comrsc.orgsci-hub.senih.gov In the case of this compound, the differential reactivity of the C-Cl and C-F bonds towards palladium catalysts is the key determinant of regioselectivity. Generally, the C-Cl bond is more readily activated by palladium(0) catalysts than the more robust C-F bond. This suggests that Suzuki-Miyaura coupling reactions on this substrate would selectively occur at the 3-position, leaving the fluorine atom at the 2-position intact. This selective functionalization allows for the stepwise introduction of different substituents onto the pyridine ring.

The following table illustrates the general principles of regioselectivity in the Suzuki-Miyaura coupling of polyhalogenated heterocycles.

| Substrate Type | Catalyst | Preferential Coupling Site | Reference |

|---|---|---|---|

| Polyhalogenated Pyridines (Cl vs. F) | Palladium-based | C-Cl | General Principle |

| 2,4,6-Trihalogenopyrido[2,3-d]pyrimidines | Pd(PPh₃)₄ | C4 > C2 > C6 | sci-hub.se |

C-H Functionalization of Methyl Group and Pyridine Ring

Recent advances in organometallic chemistry have enabled the direct functionalization of otherwise unreactive C-H bonds. For this compound, both the methyl group and the C-H bonds on the pyridine ring are potential sites for such reactions.

The C-H bonds of the methyl group at the 6-position can be activated by transition metal complexes. For example, ruthenium clusters have been shown to mediate the activation of methyl C-H bonds on 6,6'-dimethyl-2,2'-bipyridine. unioviedo.es Similarly, yttrium complexes can perform C-H bond activation on α-methylated pyridines. mdpi.com Microwave-assisted oxidation of methylpyridines to the corresponding aldehydes using iodine in DMSO has also been reported, a reaction that is facilitated by the presence of electron-withdrawing groups on the pyridine ring. osti.gov

Direct C-H functionalization of the pyridine ring itself is also a possibility. Directed ortho-lithiation is a powerful strategy, where a substituent directs deprotonation to an adjacent position. The fluorine atom at C2 could potentially direct lithiation to the C3 position, although this would lead to the displacement of the chloro group. More likely, it could direct deprotonation of the C-H bonds at positions 4 or 5, if they are sufficiently acidic. For instance, the lithiation of 3-chloro-2-fluoropyridine (B73461) with a magnesate base, followed by quenching with iodine, resulted in the formation of the 4-iodo derivative. researchgate.net Furthermore, BF₃-directed lithiation of 3-chloropyridine (B48278) can lead to functionalization at the C2 or C6 positions, depending on the reaction conditions. researchgate.net Nickel-catalyzed C4-alkenylation of electron-deficient pyridines has also been demonstrated, providing another potential route for the functionalization of the pyridine core. nih.gov

Mechanistic Investigations of Key Reactions

The presence of both chloro and fluoro substituents on the pyridine ring of this compound, along with a methyl group, sets the stage for a variety of chemical transformations. The electron-withdrawing nature of the halogen atoms activates the pyridine ring towards nucleophilic attack, while the methyl group can influence regioselectivity and offer a site for other functionalizations. Mechanistic studies, often on closely related analogues, provide a framework for understanding the reactivity of this specific molecule.

Kinetic Studies to Elucidate Reaction Orders and Rate-Determining Steps

While specific kinetic data for this compound is not extensively documented in publicly available literature, the principles of nucleophilic aromatic substitution (SNAr) on halopyridines have been thoroughly investigated, allowing for well-founded inferences. In SNAr reactions, the rate is influenced by the nature of the nucleophile, the leaving group, and the solvent.

For many activated aryl halides, the rate-determining step is the initial addition of the nucleophile to form a Meisenheimer complex. This often leads to a leaving group order of F > Cl > Br > I, known as the "element effect," due to the high electronegativity of fluorine stabilizing the transition state leading to the intermediate. rsc.orgnih.gov However, studies on the reaction of 2-substituted N-methylpyridinium ions with piperidine (B6355638) have revealed a different reactivity order (2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I) and a second-order dependence on the piperidine concentration. rsc.org This suggests that the rate-determining step is not the initial nucleophilic attack, but rather the subsequent deprotonation of the addition intermediate by a second molecule of the nucleophile. rsc.org

Given the structure of this compound, it is plausible that in reactions with nucleophiles, the rate-determining step could shift depending on the reaction conditions and the nucleophile's basicity. For instance, in reactions with strong, non-basic nucleophiles, the initial attack might be rate-limiting. Conversely, with basic nucleophiles, the deprotonation of the intermediate could become the slower step.

Table 1: Hypothetical Rate Constants for Nucleophilic Substitution on this compound with a Generic Nucleophile (Nu)

| Nucleophile (Nu) | Solvent | Temperature (°C) | Postulated Rate-Determining Step | Hypothetical k (M⁻¹s⁻¹) |

| Methoxide | Methanol | 50 | Deprotonation of Intermediate | 1.2 x 10⁻⁴ |

| Piperidine | Methanol | 25 | Deprotonation of Intermediate | 3.5 x 10⁻³ |

| Thiophenoxide | DMF | 70 | Nucleophilic Addition | 8.9 x 10⁻² |

This table is illustrative and based on trends observed for analogous compounds. Actual kinetic data for this compound is not available in the cited literature.

Identification of Reaction Intermediates and Transition States

Computational studies on related pyridine derivatives have been instrumental in characterizing the structures of transition states. For example, in the reaction of 2-substituted N-methylpyridinium ions, computational analysis has been used to explore the transition states for the deprotonation of the initial adduct. rsc.org For this compound, similar computational approaches could elucidate the transition state structures for nucleophilic attack at either the C-2 or C-3 position, helping to predict the regioselectivity of such reactions. The solvent polarity has been shown to influence the regioselectivity of nucleophilic substitution on dihalopyridine systems, suggesting that the transition states for attack at different positions are solvated to different extents. pharm.or.jp

In other functionalization reactions, such as metal-catalyzed cross-coupling, organometallic intermediates play a pivotal role. For instance, in a palladium-catalyzed Suzuki coupling, an oxidative addition of the C-Cl or C-F bond to a Pd(0) complex would form a Pd(II) intermediate. Subsequent transmetalation with a boronic acid and reductive elimination would yield the final product. The relative reactivity of the C-Cl versus the C-F bond towards oxidative addition would be a key factor determining the reaction outcome.

Radical Pathways in Pyridine Functionalization

While many reactions of pyridines proceed through ionic mechanisms, the involvement of radical pathways is an area of growing interest. For certain C-H functionalization reactions of pyridines, mechanistic experiments have suggested the involvement of radical processes. researchgate.net The use of radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in a reaction mixture can provide evidence for or against a radical mechanism; a significant decrease in reaction rate or yield in the presence of TEMPO points towards a radical pathway. beilstein-journals.org

In the context of this compound, radical functionalization could potentially be initiated by photoredox catalysis or with the use of radical initiators. For example, a photoredox-mediated reaction could generate a radical species that adds to the pyridine ring. The subsequent fate of this radical intermediate would determine the final product. One proposed mechanism involves the reduction of an iodo-containing compound by a photoexcited catalyst to generate a radical, which then adds to an enol ether. acs.org A similar approach could theoretically be applied to functionalize the pyridine core of this compound.

The presence of the methyl group on the pyridine ring also introduces the possibility of radical reactions at this position, such as benzylic-type halogenation or oxidation, under appropriate conditions.

Spectroscopic Characterization Techniques for 3 Chloro 2 Fluoro 6 Methylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including halogenated pyridines. By observing the magnetic behavior of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a comprehensive picture of the molecular framework of 3-Chloro-2-fluoro-6-methylpyridine can be constructed.

A complete structural assignment for this compound is achieved by combining data from ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Each of these techniques probes a different nucleus within the molecule, and together they provide a detailed electronic and structural overview.

The ¹H NMR spectrum reveals the number and environment of the hydrogen atoms. For this compound, signals are expected for the methyl group protons and the two aromatic protons on the pyridine (B92270) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chloro and fluoro substituents. For instance, in analogous compounds like 5-bromo-2-chloro-4-methylpyridine, the methyl group protons appear as a singlet in the range of δ 2.5–2.8 ppm. smolecule.com The aromatic protons are expected to appear as doublets in the aromatic region, with their specific shifts dictated by the positions of the halogens.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are significantly affected by the attached halogens. For example, carbons bonded to fluorine will exhibit large C-F coupling constants. In a related compound, 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine, the pyridine carbon signals appear over a wide range, from approximately δ 121 to 159 ppm. mdpi.comresearchgate.net

The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. It provides direct information about the fluorine atom's environment. The chemical shift of the fluorine atom in this compound will be influenced by the adjacent chloro and methyl groups. The fluorine nucleus will also couple with neighboring protons and carbons, providing further structural information. For instance, ¹⁹F NMR can distinguish fluorine coupling patterns, such as J(F-H) which is typically around 10–15 Hz.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H (CH₃) | ~2.5 | Singlet | - |

| ¹H (H-4) | ~7.2-7.5 | Doublet | J(H-H) ≈ 8 |

| ¹H (H-5) | ~7.0-7.3 | Doublet | J(H-H) ≈ 8, J(H-F) ≈ 4-6 |

| ¹³C (C-2) | ~150-155 | Doublet | ¹J(C-F) ≈ 230-250 |

| ¹³C (C-3) | ~135-140 | Doublet | ²J(C-F) ≈ 20-30 |

| ¹³C (C-4) | ~125-130 | Doublet | ³J(C-F) ≈ 5-10 |

| ¹³C (C-5) | ~120-125 | Doublet | ⁴J(C-F) ≈ 1-3 |

| ¹³C (C-6) | ~145-150 | Singlet | - |

| ¹³C (CH₃) | ~20-25 | Singlet | - |

| ¹⁹F | ~(-110) - (-130) | Multiplet | J(F-H) ≈ 4-6 |

The interpretation of NMR spectra for halogenated pyridines like this compound requires a detailed analysis of chemical shifts and coupling constants. The electronegativity and position of the halogen substituents have a profound effect on the electronic distribution within the pyridine ring, which in turn governs the NMR parameters.

The chemical shifts of both protons and carbons are influenced by the inductive and resonance effects of the halogens. The electron-withdrawing nature of chlorine and fluorine generally leads to a downfield shift (higher ppm values) for nearby nuclei compared to unsubstituted pyridine. The precise shift depends on the position of the substituent relative to the observed nucleus (ortho, meta, or para).

Coupling constants provide valuable information about the connectivity of atoms. In ¹H NMR, the coupling between adjacent protons (³JHH) is typically in the range of 7-9 Hz for aromatic systems. Additionally, coupling between protons and fluorine nuclei (JHF) can be observed over several bonds. For instance, a proton ortho to a fluorine atom can show a coupling constant of 6-10 Hz, while a meta coupling is typically smaller (2-4 Hz). In ¹³C NMR, the one-bond carbon-fluorine coupling constant (¹JCF) is particularly large, often exceeding 200 Hz, providing a clear signature for a carbon directly attached to a fluorine atom. Two-bond (²JCF) and three-bond (³JCF) couplings are also observed and are useful for confirming assignments.

To unambiguously assign all the signals in the ¹H and ¹³C NMR spectra of this compound, two-dimensional (2D) NMR techniques are invaluable. These experiments correlate signals from different nuclei, revealing their connectivity.

COSY (Correlation Spectroscopy) is a homonuclear correlation experiment that shows which protons are coupled to each other. For this compound, a cross-peak between the signals of H-4 and H-5 would confirm their adjacency on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) are heteronuclear correlation experiments that correlate the chemical shifts of protons with the carbons to which they are directly attached. This allows for the direct assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) is another heteronuclear correlation experiment that shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together the entire molecular structure by observing long-range correlations. For example, the methyl protons would show a correlation to C-6 and potentially to C-5, confirming the position of the methyl group.

Vibrational Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational states. Specific functional groups absorb at characteristic frequencies, making FTIR an excellent tool for functional group identification. For this compound, key vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the methyl group will appear in the 2850-3000 cm⁻¹ range.

C=C and C=N stretching: The stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

C-F stretching: The C-F stretching vibration is typically a strong absorption in the 1000-1400 cm⁻¹ range.

C-Cl stretching: The C-Cl stretching vibration is found in the 600-800 cm⁻¹ region.

In a related compound, 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine, aromatic C-H stretching was observed between 3091–2957 cm⁻¹, and C=C stretching at 1618 and 1431 cm⁻¹. mdpi.comresearchgate.net For 2-chloro-5-fluoro-4-iodo-3-methylpyridine, the C-F stretch is expected around 1200–1400 cm⁻¹ and the C-Cl stretch around 600–800 cm⁻¹. smolecule.com

Predicted FTIR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Medium |

| C=C / C=N Ring Stretch | 1400 - 1600 | Medium to Strong |

| C-H Bending (CH₃) | ~1375 and ~1450 | Medium |

| C-F Stretch | 1200 - 1300 | Strong |

| C-Cl Stretch | 700 - 800 | Medium to Strong |

Raman spectroscopy is a complementary technique to FTIR that also provides information about molecular vibrations. While FTIR measures absorption, Raman spectroscopy measures the inelastic scattering of monochromatic light. A key difference is that non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra, whereas they may be weak or absent in FTIR.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring and the C-Cl bond. The combination of FTIR and Raman data provides a more complete picture of the vibrational modes of the molecule. For the related compound 6-Chloro-3-fluoro-2-methylpyridine, Raman spectra have been recorded and are available in databases. nih.gov The analysis of such spectra for analogous compounds helps in predicting the Raman shifts for the title compound.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, as well as offering insights into the structure of a molecule through its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is critical for determining the precise molecular formula of a compound. While low-resolution mass spectrometry can provide the nominal mass, HRMS offers highly accurate mass measurements, which allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For this compound, with a molecular formula of C₆H₅ClFN, the theoretical exact mass can be calculated. This experimental value, when compared to the theoretical mass, confirms the elemental composition with a high degree of confidence.

Table 1: Theoretical Mass Data for this compound

| Isotope | Atomic Mass (Da) |

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ³⁵Cl | 34.968853 |

| ¹⁹F | 18.998403 |

This table presents the theoretical monoisotopic mass calculated from the most abundant isotopes of the constituent elements.

An experimentally obtained HRMS value that closely matches the theoretical mass would provide strong evidence for the presence of this compound.

Fragmentation Pattern Analysis for Structural Confirmation

In addition to determining the molecular weight, mass spectrometry can be used to confirm the structure of a molecule by analyzing its fragmentation pattern. When the molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragments. The pattern of these fragments serves as a molecular fingerprint. For this compound, key fragmentation pathways would likely involve the loss of the methyl group, the chlorine atom, or the fluorine atom, as well as the cleavage of the pyridine ring itself. The analysis of these fragments helps to piece together the original structure of the molecule. For instance, the observation of a peak corresponding to the loss of a methyl radical (CH₃•) would be consistent with the proposed structure.

Hyphenated Techniques (e.g., LC-MS, GC-MS) in Reaction Monitoring

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are invaluable for monitoring the progress of chemical reactions. mdpi.com Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and thermally stable compounds like many pyridine derivatives. semanticscholar.org In the synthesis of this compound, GC-MS could be employed to track the consumption of starting materials and the formation of the desired product in real-time. mdpi.comsemanticscholar.org This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that can be used for reaction monitoring, especially for less volatile or thermally labile compounds. mdpi.comresearchgate.net It is a crucial tool for the characterization of impurities and degradation products in chemical syntheses. nih.gov In the context of this compound, LC-MS could be used to analyze the crude reaction mixture to identify any byproducts or unreacted starting materials, aiding in the development of effective purification strategies. bldpharm.combldpharm.com

X-ray Crystallography

Determination of Solid-State Molecular Structure and Conformation

Table 2: Hypothetical Crystallographic Data Presentation for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| R-factor (%) | Value |

This table is a template for how crystallographic data would be presented. The values are placeholders and would need to be determined experimentally.

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the individual molecular structure, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the analysis of intermolecular interactions such as hydrogen bonds, halogen bonds, and van der Waals forces, which govern the crystal packing. For this compound, potential intermolecular interactions could involve the nitrogen atom of the pyridine ring acting as a hydrogen bond acceptor, as well as interactions involving the chlorine and fluorine atoms. Understanding these interactions is important as they can influence the physical properties of the solid, such as melting point and solubility.

Computational Chemistry and Theoretical Studies on 3 Chloro 2 Fluoro 6 Methylpyridine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like 3-chloro-2-fluoro-6-methylpyridine. researchgate.netelectrochemsci.org DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), offer a balance of computational cost and accuracy for predicting molecular characteristics. researchgate.netchemmethod.com

The first step in a computational study is typically geometry optimization, where the molecule's most stable three-dimensional arrangement (the one with the lowest energy) is determined. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its structure. The presence of the methyl group introduces the possibility of different conformations due to the rotation around the C-C single bond. A potential energy scan, varying the dihedral angle of the methyl group's hydrogen atoms relative to the pyridine (B92270) ring, would identify the most stable conformer. It is expected that the staggered conformations would be energy minima, while the eclipsed conformations would represent transition states.

The optimized geometry is crucial as it forms the basis for all subsequent calculations. The planarity of the pyridine ring and the orientation of the chloro, fluoro, and methyl substituents would be precisely determined. The agreement between calculated and experimental (if available) geometric parameters serves as a validation of the chosen computational method. chemmethod.com

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value (Å or °) |

|---|---|

| C2-Cl Bond Length | 1.74 |

| C3-F Bond Length | 1.35 |

| C6-C(methyl) Bond Length | 1.51 |

| N1-C2-C3 Angle | 120.5 |

| C2-C3-C4 Angle | 119.8 |

Note: These are illustrative values based on typical bond lengths and angles in similar molecules.

The substituents (chloro, fluoro, and methyl groups) significantly influence the electronic structure of the pyridine ring. The electronegative halogen atoms (Cl and F) are expected to withdraw electron density from the ring through the sigma bond (inductive effect), while the methyl group is a weak electron-donating group. Natural Bond Orbital (NBO) analysis is a common method to quantify the charge distribution on each atom. researcher.lifesdiarticle3.com This analysis would likely show a net negative charge on the nitrogen atom and the halogen atoms, and a net positive charge on the carbon atoms attached to them.

The aromaticity of the pyridine ring can also be assessed. While the fundamental aromatic character is retained, the substituents can modulate the electron delocalization. Computational methods can calculate aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS), to quantify this effect.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. researchgate.netresearchgate.net The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. chemmethod.comijesit.com

For this compound, the HOMO is expected to be localized primarily on the pyridine ring and potentially the less electronegative chlorine atom, while the LUMO is likely to be distributed over the pyridine ring, particularly on the carbon atoms bearing the electron-withdrawing fluoro and chloro substituents. The energy of these orbitals and their gap would provide insights into the molecule's potential for participating in chemical reactions.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Note: These are illustrative values based on typical FMO energies for similar halogenated pyridines.

A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution around a molecule. acs.orgresearchgate.net It is a valuable tool for predicting sites susceptible to electrophilic and nucleophilic attack. In the MESP of this compound, regions of negative potential (typically colored red or yellow) would be expected around the nitrogen atom and the fluorine atom, indicating their nucleophilic character and suitability for interactions with electrophiles. Regions of positive potential (blue) would likely be found around the hydrogen atoms and potentially on the carbon atom attached to the fluorine, highlighting sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides detailed information about the bonding within a molecule, including hybridization and the nature of orbital interactions. researcher.lifesdiarticle3.com For this compound, NBO analysis would describe the sigma and pi bonds of the pyridine ring and the bonds to the substituents. It can also reveal hyperconjugative interactions, such as the delocalization of electron density from the methyl group's C-H bonds into the pyridine ring's antibonding orbitals, which contributes to the molecule's stability.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can accurately predict spectroscopic data, which is invaluable for compound characterization.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.netnih.gov The calculated shifts for this compound would be compared to a reference compound (like tetramethylsilane) to predict the NMR spectrum. The electron-withdrawing effects of the chlorine and fluorine atoms would be expected to cause downfield shifts (higher ppm values) for the adjacent protons and carbons in the pyridine ring.

Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) is another important application. ijesit.combohrium.com The computed frequencies correspond to the different vibrational modes of the molecule, such as C-H stretching, C-C stretching, and ring deformation modes. By comparing the calculated spectrum with an experimental one, a detailed assignment of the observed spectral bands can be made.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 155.0 |

| C3 | 148.0 (d, JC-F) |

| C4 | 122.0 |

| C5 | 125.0 |

| C6 | 150.0 |

Note: These are illustrative values. The C3 signal would be split into a doublet due to coupling with the fluorine atom.

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

Simulation of Reaction Mechanisms and Energy Landscapes

The simulation of reaction mechanisms and the exploration of corresponding energy landscapes are powerful applications of computational chemistry. For this compound, these studies can elucidate the pathways of its formation and subsequent reactions, such as nucleophilic aromatic substitution (SNAr), which is a characteristic reaction for electron-deficient pyridine rings.

Theoretical investigations, often employing Density Functional Theory (DFT) methods like B3LYP with basis sets such as 6-31G* or higher, can map out the potential energy surface of a reaction. researchgate.net This involves identifying and calculating the energies of reactants, transition states, intermediates, and products. The resulting energy profile provides critical information about the reaction's feasibility, kinetics, and thermodynamics.

A hypothetical energy landscape for a nucleophilic substitution reaction on this compound would involve calculating the energies of the reactants (the pyridine and a nucleophile), the transition state for the nucleophilic addition, the intermediate complex, the transition state for the leaving group departure, and the final product. The relative energies of these species would indicate whether the reaction is kinetically and thermodynamically favorable. For example, DFT calculations can help determine whether the chloride or fluoride (B91410) is the preferred leaving group, although generally, chloride is a better leaving group than fluoride in SNAr reactions.

The table below illustrates a hypothetical set of calculated energy values for a nucleophilic aromatic substitution reaction, demonstrating the kind of data generated from such computational studies.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.0 |

| TS1 | Transition state for nucleophilic attack at C2 | +15.2 |

| Intermediate 1 | Meisenheimer complex (attack at C2) | -5.8 |

| TS2 | Transition state for chloride departure | +10.5 |

| Product 1 | 2-Nu-3-fluoro-6-methylpyridine + Cl⁻ | -12.7 |

| TS3 | Transition state for nucleophilic attack at C6 | +18.9 |

| Intermediate 2 | Meisenheimer complex (attack at C6) | -3.1 |

| TS4 | Transition state for hydride departure | +25.4 |

| Product 2 | 6-Nu-3-fluoro-2-chloro-6-methylpyridine + H⁻ | +8.2 |

| Note: This table is illustrative and based on general principles of SNAr reactions on halopyridines. Actual values would require specific DFT calculations. |

These simulations are crucial for understanding the intricate details of reaction pathways and for predicting the outcomes of reactions involving complex substituted pyridines.

Quantitative Structure-Reactivity Relationship (QSAR) Modeling for Pyridine Derivatives

Quantitative Structure-Reactivity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. For pyridine derivatives, QSAR models can predict various aspects of their chemical behavior, such as reaction rates, equilibrium constants, or biological activity, based on a set of calculated molecular descriptors.

The development of a QSAR model typically involves several key steps:

Data Set Collection: A dataset of pyridine derivatives with experimentally determined reactivity data is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset. These descriptors can be categorized as:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Indices describing the connectivity of atoms.

Geometrical: Molecular surface area, volume, etc.

Quantum-Chemical: HOMO/LUMO energies, partial atomic charges, dipole moment, etc., often calculated using methods like DFT. asianresassoc.org

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), are used to build a model that correlates the descriptors with the observed reactivity. nih.gov

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

A hypothetical QSAR model for the reactivity of substituted pyridines in a nucleophilic substitution reaction might take the form of the following linear equation:

log(k) = c₀ + c₁σ + c₂LUMO + c₃*V

Where:

log(k) is the logarithm of the reaction rate constant.

σ is a Hammett constant representing the electronic effect of the substituents.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital, indicating the molecule's susceptibility to nucleophilic attack.

V is the molecular volume.

c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.

The table below provides an example of the type of data that would be used to construct a QSAR model for a series of substituted pyridine derivatives.

| Compound | log(k) (Experimental) | σ (para) | LUMO (eV) | Molecular Volume (ų) | log(k) (Predicted) |

| Pyridine | -5.0 | 0.00 | -0.15 | 80.5 | -4.9 |

| 2-Chloropyridine (B119429) | -3.2 | 0.23 | -0.55 | 92.1 | -3.3 |

| 2-Fluoropyridine (B1216828) | -3.5 | 0.06 | -0.48 | 85.3 | -3.6 |

| 2-Methylpyridine | -5.5 | -0.17 | -0.10 | 95.8 | -5.4 |

| This compound | (unknown) | - | (calculable) | (calculable) | (predictable) |

| Note: This table is for illustrative purposes. The substituent constants and calculated descriptors for the specific compound would be required for an actual prediction. |

QSAR studies on various classes of pyridine derivatives have been successfully used to predict their biological activities, such as anticancer or antimicrobial effects, by correlating structural properties with biological endpoints like IC₅₀ values. rjptonline.orgresearchgate.net These models help in the rational design of new, more potent compounds by identifying the key structural features that govern their activity. For this compound, such models could predict its potential biological activity based on its unique combination of substituents.

Lack of Specific Research Applications for this compound as a Synthetic Building Block

The search for advanced research applications of this compound as a key intermediate, precursor, or component in the synthesis of complex fluorinated heterocycles, next-generation agrochemicals, bioactive pharmaceutical scaffolds, or advanced materials did not provide concrete examples or detailed reaction pathways. The available data primarily identifies this compound as a chemical available for purchase from various suppliers, but lacks documentation of its subsequent use in synthetic applications.

Therefore, a detailed article structured around the requested outline cannot be generated at this time due to the absence of specific, scientifically verifiable research findings and applications for this compound as a reactive building block. The compound and its isomers are more frequently documented as targets of chemical synthesis rather than as starting materials for more complex structures. Further research and publication in the fields of organic chemistry, agrochemical science, medicinal chemistry, and materials science are required to document the potential applications of this specific chemical entity.

Advanced Research Applications of 3 Chloro 2 Fluoro 6 Methylpyridine As a Building Block

Future Directions and Challenges in Fluorinated Pyridine (B92270) Chemistry

The field of fluorinated pyridine chemistry, which includes versatile building blocks like 3-Chloro-2-fluoro-6-methylpyridine, is driven by the constant demand for novel molecules in pharmaceuticals, agrochemicals, and materials science. nih.govnih.gov The unique properties imparted by fluorine atoms—such as enhanced metabolic stability, binding affinity, and lipophilicity—make these scaffolds highly valuable. researchgate.net However, the progression of this field hinges on addressing significant challenges and exploring new scientific frontiers. Future research is sharply focused on making the synthesis of these complex molecules more efficient, selective, and environmentally benign.

Development of Highly Sustainable Synthetic Protocols

A primary challenge in the synthesis of functionalized pyridines is the reliance on harsh reagents and conditions, which are often costly and generate significant waste. researchgate.net The development of sustainable and "green" synthetic methods is therefore a critical future direction.

Key areas of research include:

Avoiding Hazardous Reagents: Traditional syntheses for pyridine derivatives can involve pyrophoric chemicals like n-butyllithium or toxic reagents such as thionyl chloride, which require cryogenic conditions and extensive safety controls. mdpi.com Future protocols are moving towards safer, easier-to-handle alternatives. For instance, research has demonstrated the use of Turbo Grignard reagents (isopropylmagnesium chloride lithium chloride complex) and cyanuric chloride as effective, milder substitutes for creating precursors for functionalized pyridines. mdpi.com This shift not only improves safety but also simplifies the reaction workup.

Catalyst Innovation: There is a strong push to replace expensive and toxic heavy metal catalysts with more abundant, environmentally friendly alternatives. researchgate.net Furthermore, developing processes that allow for catalyst recycling is a key principle of green chemistry that researchers are actively pursuing. nih.gov

Improving Atom Economy: Many current fluorination methods are not atom-economical, and some radical pathway reactions can produce inseparable mixtures of isomers. The development of efficient processes that utilize low-cost nucleophilic fluorine sources, such as alkali metal fluorides, is highly desirable for both academic and industrial applications. researchgate.net The goal is to create synthetic routes that are not only high-yielding but also minimize waste by incorporating most of the atoms from the reactants into the final product.

A comparison of traditional versus more sustainable approaches for a related brominated pyridine precursor is illustrative of this trend:

| Feature | Conventional Method | Sustainable Alternative |

| Reagent | n-Butyllithium, Thionyl Chloride | Isopropylmagnesium Chloride LiCl, Cyanuric Chloride |

| Conditions | Cryogenic temperatures (-78 °C) | Milder (0 °C to room temperature) |

| Handling | Pyrophoric, toxic, hazardous | Easier and safer to handle |

| Workup | Often complex | Simple workup |

| Waste Profile | Higher environmental impact | Reduced waste and hazard |

| Data derived from a study on the synthesis of 2-bromo-6-chloromethylpyridine. mdpi.com |

Chemo- and Regioselective Functionalization of Intact Pyridine Ring Systems

The pyridine ring has multiple C-H bonds that can be functionalized, but controlling the precise location of a new substituent (regioselectivity) is a major synthetic hurdle. researchgate.net For a molecule like this compound, with only two available C-H positions (C4 and C5), directing a reaction to one specific site over the other is a significant challenge that defines a key area of future research.

Current and future strategies to achieve this control include:

Directed C-H Activation: Using existing atoms on the ring, like fluorine, as directing groups is a powerful strategy. For example, in a close analog, 2-bromo-3-fluoro-6-methylpyridine, the fluorine atom can act as a meta-directing group to facilitate Pd-catalyzed C-H arylation specifically at the C4 position. Similarly, templates can be designed to bind to the pyridine nitrogen and position a catalyst to react at a remote meta-position, overriding the ring's natural electronic preferences. acs.org

Kinetic vs. Thermodynamic Control: The outcome of a reaction can often be switched between different isomers by carefully controlling conditions like temperature. For instance, studies on cobalt-catalyzed borylation of fluorinated arenes have shown that C-H activation may occur faster at one position (kinetic product) but form a more stable final product at another (thermodynamic product). nih.gov Understanding and manipulating these energy landscapes allow chemists to selectively produce the desired regioisomer.

Site-Selective Metalation: The use of different lithium-based reagents can achieve site-selective deprotonation, leading to functionalization at specific positions. For example, treating chloro(trifluoromethyl)pyridines with lithium N,N-diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can deprotonate different C-H bonds based on their acidity and steric accessibility, enabling regiochemically exhaustive functionalization. researchgate.net

The following table summarizes different strategies for achieving regioselectivity on substituted pyridines, a principle directly applicable to building blocks like this compound.

| Strategy | Method | Target Position | Example Substrate/Concept | Citation |

| Directed C-H Activation | Pd-catalysis with F as directing group | C4 (meta to F) | 2-Bromo-3-fluoro-6-methylpyridine | |

| Catalyst Control | Cobalt pincer vs. Iridium/bipyridine catalysts | C4 vs. other positions | 6-Fluoro-2-picoline | nih.gov |

| Remote Functionalization | Pyridine-based template with Pd-catalysis | meta-C-H | Benzyl alcohols | acs.org |

| Deprotonation Control | Use of different lithium amide bases (LDA vs. LiTMP) | Kinetic vs. thermodynamic sites | Chloro(trifluoromethyl)pyridines | researchgate.net |

Exploring Novel Reactivity Patterns for Diversification of Pyridine Scaffolds

Beyond improving existing methods, a major frontier in pyridine chemistry is the discovery of entirely new reactions to diversify the range of accessible molecules. This allows for the creation of novel chemical entities with unique properties for evaluation in drug discovery and materials science. nih.govacs.org

Future directions in this area involve:

Novel Leaving Groups: A significant challenge in functionalizing pyridines is that the available leaving groups may not be suitable for all types of reactions. An innovative approach involves converting pyridyl amines into trimethylammonium salts. acs.org This positively charged group is an excellent leaving group for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of nucleophiles (e.g., methoxy, thioacetyl, fluoro) under mild conditions. This method dramatically expands the toolbox for modifying pyridine scaffolds. acs.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under exceptionally mild conditions. acs.org A method for synthesizing 3-fluoropyridines involves the photoredox-catalyzed coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by condensation. acs.org This approach opens up new retrosynthetic pathways that are inaccessible through traditional thermal methods.

Rearrangement and Domino Reactions: Designing reactions where multiple bonds are formed in a single, controlled sequence (domino or tandem reactions) is a highly efficient way to build molecular complexity. researchgate.net For example, the Dimroth rearrangement has been employed as a key step in the formation of diverse and highly substituted pyridine derivatives. researchgate.net Exploring new tandem reactions that can quickly construct complex fluorinated pyridine cores from simple starting materials is a continuing goal.

The exploration of these new patterns is crucial for rapidly generating libraries of diverse compounds, which is essential for identifying new leads in agrochemical and pharmaceutical research. mdpi.com

Q & A

Q. What are common synthetic routes for 3-Chloro-2-fluoro-6-methylpyridine, and how are reaction conditions optimized?

The synthesis typically involves halogenation and fluorination of pyridine precursors. For example, halogen exchange reactions using fluorinating agents (e.g., KF in DMSO) on chlorinated intermediates are common . Optimization includes solvent selection (polar aprotic solvents enhance reactivity) and temperature control (80–100°C) to minimize side products. Purification via column chromatography with hexane/ethyl acetate gradients is recommended for isolating high-purity fractions .

Q. How can researchers confirm the structural identity of this compound?

Use a combination of spectroscopic techniques:

- NMR : NMR to confirm fluorine substitution (δ ≈ -110 to -120 ppm for aromatic F) and NMR to resolve methyl (δ 2.3–2.5 ppm) and pyridine ring protons.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] and isotopic patterns matching Cl and F. Cross-referencing with X-ray crystallography data from structurally analogous compounds (e.g., 6-[4-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine) can resolve ambiguities .

Q. What safety protocols are critical during synthesis and handling?

- Use inert atmospheres (N/Ar) to prevent moisture-sensitive intermediates from degrading .

- Employ fume hoods and PPE (gloves, goggles) due to potential toxicity of halogenated pyridines.

- Waste containing fluorine or chlorine must be segregated and treated by licensed facilities to avoid environmental contamination .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reactivity or regioselectivity in derivatization reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic effects of substituents. For example:

- The electron-withdrawing Cl and F groups direct electrophilic substitution to the 4-position of the pyridine ring.

- Frontier Molecular Orbital (FMO) analysis predicts nucleophilic attack sites. Compare results with experimental kinetic data from Suzuki-Miyaura couplings (e.g., using boronic acids with Pd catalysts) .

Q. What strategies resolve contradictions in catalytic efficiency across different studies?

- Systematic Parameter Screening : Vary catalysts (e.g., Pd(PPh) vs. PdCl), ligands (bidentate vs. monodentate), and bases (KCO vs. CsCO) to identify optimal conditions.

- In Situ Monitoring : Use techniques like ReactIR to track reaction progress and intermediate formation.

- Meta-Analysis : Compare data from structurally similar compounds (e.g., 2-Chloro-6-methylpyridine) to contextualize discrepancies .

Q. How can impurities in this compound batches impact downstream applications (e.g., drug discovery)?

- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., dehalogenated or dimerized species).

- Bioactivity Assays : Test impurities for off-target effects (e.g., kinase inhibition assays for pharmaceutical intermediates).

- Process Optimization : Adjust stoichiometry of fluorinating agents to suppress side reactions .

Q. What advanced techniques characterize surface interactions of this compound in materials science?

- Microspectroscopic Imaging : Analyze adsorption on silica or polymer surfaces using AFM-IR or ToF-SIMS.

- Thermodynamic Studies : Measure ΔG of adsorption via isothermal titration calorimetry (ITC). Cross-reference with studies on halogenated pyridines’ stability under UV/oxidative stress .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.